Technical Guide: Physical and Chemical Properties of 2-Chloro-4-methoxybenzonitrile
Technical Guide: Physical and Chemical Properties of 2-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the chloro, methoxy, and nitrile functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules. Substituted benzonitriles have been explored for a range of biological activities, including as enzyme inhibitors and antiproliferative agents.[1] This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4-methoxybenzonitrile, detailed experimental protocols for their determination, and relevant biological context.
Core Physical and Chemical Properties
The physical properties of 2-Chloro-4-methoxybenzonitrile are critical for its handling, storage, and application in synthetic and analytical procedures.
| Property | Value | Reference |
| CAS Number | 127666-99-3 | [2][3][4][5][6][7] |
| Molecular Formula | C₈H₆ClNO | [4] |
| Molecular Weight | 167.59 g/mol | [4] |
| Appearance | White solid | [2] |
| Melting Point | 71-75°C | [4] |
| Boiling Point | 296.6°C at 760 mmHg | [2] |
| Density | Data not available | |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, and chlorinated solvents.[8] Limited solubility in water is anticipated. | |
| Refractive Index | 1.548 | [2] |
| Storage | Room temperature, in a dry, well-ventilated place. | [6] |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of solid organic compounds like 2-Chloro-4-methoxybenzonitrile.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry 2-Chloro-4-methoxybenzonitrile is packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10][11]
-
Reporting: The melting point is reported as the range T1-T2.[10]
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. (Note: As 2-Chloro-4-methoxybenzonitrile is a solid at room temperature, this protocol would be applicable to its molten state or if it were a liquid at standard conditions).
Methodology:
-
Sample Preparation: A small amount of the compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[12][13]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13]
-
Heating: The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample uniformly.[12]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.[14] The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]
Density Determination (Water Displacement Method)
Objective: To determine the mass per unit volume of the solid.
Methodology:
-
Mass Measurement: A known mass of 2-Chloro-4-methoxybenzonitrile is accurately weighed using an analytical balance.[1][16]
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or a non-polar solvent), and the initial volume (V1) is recorded.[1][5]
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume (V2) is recorded.[1][5]
-
Calculation: The volume of the solid is calculated as V = V2 - V1. The density is then calculated using the formula: Density = Mass / Volume.[5][17]
Solubility Determination
Objective: To qualitatively assess the solubility of the compound in various solvents.
Methodology:
-
Sample Preparation: A small, measured amount of 2-Chloro-4-methoxybenzonitrile (e.g., 10 mg) is placed into a series of test tubes.[3]
-
Solvent Addition: A small volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) is added to each test tube.[18]
-
Observation: The tubes are agitated (e.g., by vortexing) and visually inspected to determine if the solid dissolves completely.[2]
-
Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each of the tested solvents. For more quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically.[19]
Experimental and Biological Pathway Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a plausible synthetic route for 2-Chloro-4-methoxybenzonitrile, starting from 2-chloro-4-nitrobenzamide, followed by purification. This workflow is based on general synthetic methods for related compounds.[20][21][22]
Potential Biological Signaling Pathway
While the direct biological targets of 2-Chloro-4-methoxybenzonitrile are not extensively documented, related 2-methoxybenzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[20] The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. The diagram below illustrates a simplified representation of this pathway.
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